molecular formula C28H34N2O3 B11474860 N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide

N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide

Cat. No.: B11474860
M. Wt: 446.6 g/mol
InChI Key: UHMWSVRJOBETHY-UHFFFAOYSA-N
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Description

N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide is a complex organic compound that belongs to the class of dibenzooxepines These compounds are characterized by their unique tricyclic structure, which includes an oxepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide typically involves multiple steps, starting with the formation of the dibenzo[b,f]oxepine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-hydroxybiphenyl with a suitable electrophile can lead to the formation of the oxepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzooxepines, such as 10,11-dihydrodibenzo[b,f]oxepine and its derivatives. These compounds share the core tricyclic structure but differ in their functional groups and substituents .

Uniqueness

N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and potential therapeutic development .

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

N-[4-(cyclohexanecarbonylamino)-5,6-dihydrobenzo[b][1]benzoxepin-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C28H34N2O3/c31-27(20-10-3-1-4-11-20)29-22-17-24(30-28(32)21-12-5-2-6-13-21)23-16-15-19-9-7-8-14-25(19)33-26(23)18-22/h7-9,14,17-18,20-21H,1-6,10-13,15-16H2,(H,29,31)(H,30,32)

InChI Key

UHMWSVRJOBETHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C3CCC4=CC=CC=C4OC3=C2)NC(=O)C5CCCCC5

Origin of Product

United States

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